![molecular formula C13H19NO B2454000 [(2S)-1-[(2-metilfenil)metil]pirrolidin-2-il]metanol CAS No. 1311976-53-0](/img/structure/B2454000.png)
[(2S)-1-[(2-metilfenil)metil]pirrolidin-2-il]metanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S)-1-[(2-methylphenyl)methyl]pyrrolidin-2-yl]methanol is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Aplicaciones Científicas De Investigación
[(2S)-1-[(2-methylphenyl)methyl]pyrrolidin-2-yl]methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other compounds
Mecanismo De Acción
Target of Action
The compound [(2S)-1-[(2-methylphenyl)methyl]pyrrolidin-2-yl]methanol is a derivative of pyrrolidine . Pyrrolidine derivatives are known to interact with a variety of biological targets, including enzymes and receptors . .
Mode of Action
The mode of action of this compound is likely to involve its interaction with its targets, leading to changes in cellular processes. The pyrrolidine ring in the compound can efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule . This allows the compound to bind to its targets in a specific manner, potentially leading to changes in the activity of these targets .
Pharmacokinetics
For instance, the pyrrolidine ring is known to contribute to the three-dimensional coverage of the molecule, a phenomenon called "pseudorotation" . This could potentially influence the compound’s bioavailability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone . This intermediate is then further functionalized to introduce the desired substituents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a simplified bench-top continuous flow setup can be used to produce 2-methylpyridines, which are structurally related to the target compound .
Análisis De Reacciones Químicas
Types of Reactions
[(2S)-1-[(2-methylphenyl)methyl]pyrrolidin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolizines: Compounds with a similar pyrrolidine ring structure but different substituents.
Pyrrolidine-2-one: A derivative with a carbonyl group at the 2-position.
Pyrrolidine-2,5-diones: Compounds with carbonyl groups at both the 2 and 5 positions.
Uniqueness
[(2S)-1-[(2-methylphenyl)methyl]pyrrolidin-2-yl]methanol is unique due to its specific substituents and stereochemistry, which contribute to its distinct biological activity and potential therapeutic applications .
Propiedades
IUPAC Name |
[(2S)-1-[(2-methylphenyl)methyl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-5-2-3-6-12(11)9-14-8-4-7-13(14)10-15/h2-3,5-6,13,15H,4,7-10H2,1H3/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZBPAZVTWCPGW-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCCC2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CN2CCC[C@H]2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-3,4-difluorobenzene-1-sulfonamide](/img/structure/B2453919.png)
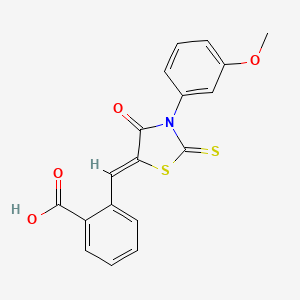
![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2453925.png)
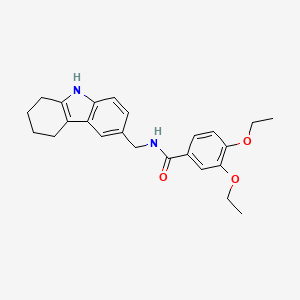
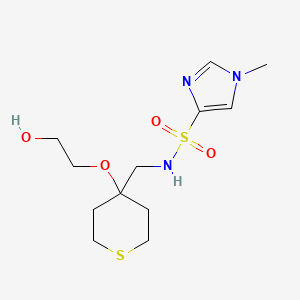
![2-[Methyl-[2-oxo-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethyl]amino]-5-(trifluoromethyl)benzaldehyde](/img/structure/B2453931.png)
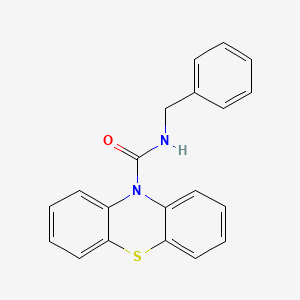
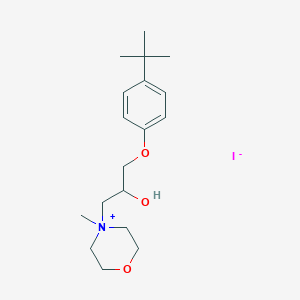
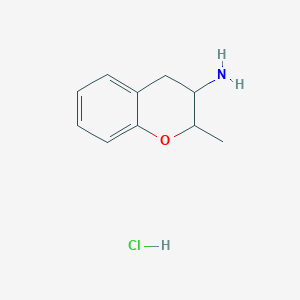
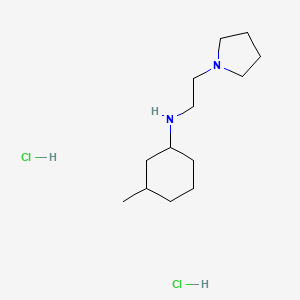

![2-[(4-chlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2453939.png)
![[4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid](/img/structure/B2453940.png)
